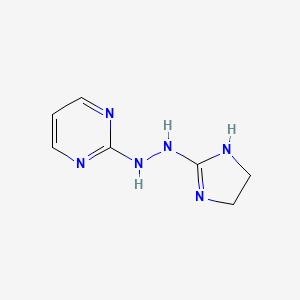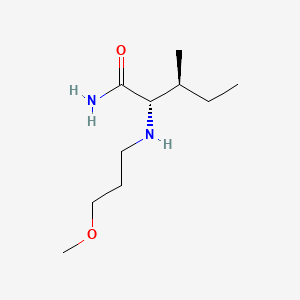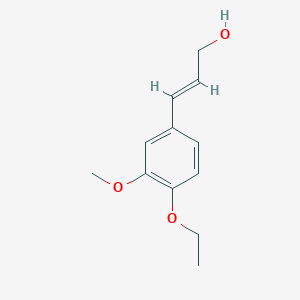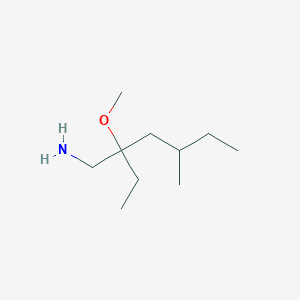![molecular formula C14H17NO3S B13098575 4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid CAS No. 88761-86-8](/img/structure/B13098575.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid is a complex organic compound that features a unique structure combining an isoindole ring with a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the isoindole core, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the hydroxyethylthio group can be achieved through nucleophilic substitution reactions, where a thiol group is reacted with an appropriate electrophile. The final step involves the addition of the butanoic acid moiety, which can be introduced through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The isoindole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The isoindole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
属性
CAS 编号 |
88761-86-8 |
|---|---|
分子式 |
C14H17NO3S |
分子量 |
279.36 g/mol |
IUPAC 名称 |
4-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]butanoic acid |
InChI |
InChI=1S/C14H17NO3S/c16-8-9-19-14-12-5-2-1-4-11(12)10-15(14)7-3-6-13(17)18/h1-2,4-5,10,16H,3,6-9H2,(H,17,18) |
InChI 键 |
CAOAJOKWKMWKKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN(C(=C2C=C1)SCCO)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)

![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)

![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)

